molecular formula C9H16Cl2N2O B13571368 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride

1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride

Cat. No.: B13571368
M. Wt: 239.14 g/mol
InChI Key: WUCSBTHJDCNMSI-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride is an organic compound with the molecular formula C9H14N2O. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-methoxyphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxybenzaldehyde with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is often obtained in high purity through a combination of distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often require catalysts and elevated temperatures.

Major Products Formed:

    Oxidation: Imines, amides

    Reduction: Amines

    Substitution: Substituted diamines

Scientific Research Applications

1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and metal ion sequestration. Additionally, the compound’s amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride can be compared with other similar compounds such as:

    Ethylenediamine: A simpler diamine without the methoxyphenyl group, used widely in chemical synthesis and as a chelating agent.

    1,2-Diaminopropane: Similar to ethylenediamine but with an additional methyl group, offering different steric and electronic properties.

    2-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the ethane-1,2-diamine backbone, used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its combination of the methoxyphenyl group and the ethane-1,2-diamine backbone, providing distinct reactivity and applications compared to its analogs.

Biological Activity

1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride is a compound with significant biological activity due to its unique chemical structure, which includes a methoxyphenyl group and two amine functionalities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C9H12Cl2N2O
  • Molecular Weight : 239.14 g/mol
  • IUPAC Name : (1S)-1-(2-methoxyphenyl)ethane-1,2-diamine; dihydrochloride

The presence of the methoxy group enhances solubility and reactivity, making it an interesting subject for various biological and chemical applications .

Research indicates that this compound interacts with multiple molecular targets:

  • Receptor Modulation : It acts as a ligand for specific receptors, influencing their activity and triggering downstream signaling pathways.
  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to alterations in cellular processes.
  • Chelating Properties : Its ability to bind metal ions can enhance or inhibit biological activities, making it useful in catalytic applications .

Antidepressant Activity

Studies have suggested that compounds similar to this compound exhibit antidepressant-like effects. For instance, research involving related diamines has shown their potential in reducing immobility in forced swim tests (FST), indicating antidepressant properties .

Antioxidant Activity

The antioxidant potential of the compound has also been explored. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases. Compounds with similar structures have demonstrated significant antioxidant activity through various assays .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
EthylenediamineSimple diamine without substituentsWidely used as a chelating agent
1,2-DiaminopropaneSimilar backbone with an additional methyl groupDifferent steric and electronic properties
2-MethoxyphenylamineContains methoxyphenyl group but lacks ethane backboneUsed in organic synthesis but less versatile
(1R,2R)-1,2-Bis(2-methoxyphenyl)ethane-1,2-diamineContains two methoxyphenyl groupsEnhanced reactivity due to additional substituents

The uniqueness of this compound lies in its specific combination of the methoxyphenyl group and the ethane backbone with two amine functionalities .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

  • Antidepressant-Like Activity : In a study assessing the antidepressant-like effects of various diamines, compounds similar to this compound showed significant reductions in immobility times during behavioral tests .
  • Antioxidant Studies : Research on antioxidant activities demonstrated that compounds with similar structures effectively scavenged free radicals and reduced oxidative stress markers in vitro .
  • Metal Ion Chelation : The chelating ability of related diamines was evaluated in various biochemical assays, showing promise for applications in metal ion sequestration and catalysis .

Properties

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.14 g/mol

IUPAC Name

1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H

InChI Key

WUCSBTHJDCNMSI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CN)N.Cl.Cl

Origin of Product

United States

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